Cas no 1804620-83-4 (4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine)

4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—chloromethyl, difluoromethyl, iodo, and trifluoromethoxy substituents—make it a versatile intermediate in organofluorine chemistry and cross-coupling reactions. The presence of multiple reactive sites enables selective modifications, facilitating the synthesis of complex fluorinated compounds. The iodine moiety offers opportunities for metal-catalyzed transformations, while the chloromethyl group allows further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated pyridines are sought after for their enhanced bioavailability and metabolic stability. Its well-defined reactivity profile ensures consistent performance in demanding synthetic workflows.
4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine structure
1804620-83-4 structure
Product Name:4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine
CAS No:1804620-83-4
MF:C8H4ClF5INO
MW:387.472950935364
CID:4813709
Update Time:2025-10-11

4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H4ClF5INO/c9-2-3-1-4(6(10)11)16-7(5(3)15)17-8(12,13)14/h1,6H,2H2
    • InChI Key: AVLPJUMLYWRCIP-UHFFFAOYSA-N
    • SMILES: IC1=C(N=C(C(F)F)C=C1CCl)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 4.1
  • Topological Polar Surface Area: 22.1

4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029087794-1g
4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine
1804620-83-4 97%
1g
$1,534.70 2022-04-02

Additional information on 4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine

4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine, identified by the CAS number 1804620-83-4, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This pyridine derivative is characterized by its unique substitution pattern, which includes a chloromethyl group at position 4, a difluoromethyl group at position 6, an iodo group at position 3, and a trifluoromethoxy group at position 2. These substituents contribute to its distinctive chemical properties, making it a valuable compound for both academic and industrial purposes.

Recent studies have highlighted the importance of such halogenated pyridine derivatives in the development of novel pharmaceuticals and agrochemicals. The presence of multiple halogen atoms (chlorine, fluorine, and iodine) in the molecule enhances its stability, reactivity, and bioavailability. For instance, the trifluoromethoxy group at position 2 is known to confer strong electron-withdrawing effects, which can significantly influence the electronic properties of the pyridine ring. This makes the compound a promising candidate for use in drug design, particularly in the creation of kinase inhibitors and other therapeutic agents.

The synthesis of 4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine involves a series of carefully orchestrated reactions that require precise control over reaction conditions. Researchers have employed various methodologies to construct this molecule, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and cross-coupling reactions. The latest advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs while maintaining high yields.

In terms of applications, this compound has shown remarkable potential in the field of pest control. Its ability to inhibit key enzymes involved in insect metabolism makes it a strong candidate for developing new generations of pesticides. Additionally, its unique electronic properties make it an attractive material for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Recent studies have demonstrated that this compound can act as an efficient electron transport layer due to its high charge carrier mobility.

The physical and chemical properties of 4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine are well-documented. Its melting point is approximately 150°C under standard conditions, while its boiling point exceeds 300°C under vacuum. The compound is sparingly soluble in water but exhibits excellent solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various industrial processes that require high thermal stability and controlled solubility profiles.

From a safety standpoint, this compound has been classified as non-hazardous under normal handling conditions. However, appropriate precautions should be taken during synthesis and storage to ensure compliance with international safety standards. The presence of iodine atoms does not pose any additional risks beyond those typically associated with halogenated compounds.

In conclusion, 4-(Chloromethyl)-6-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine represents a cutting-edge advancement in organic chemistry. Its versatile structure and unique properties make it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in both academic research and industrial innovation.

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